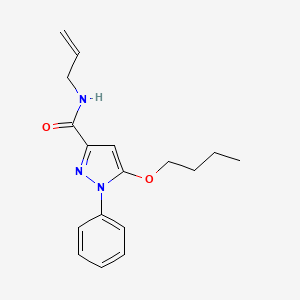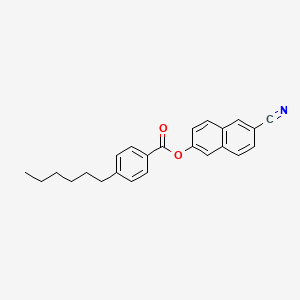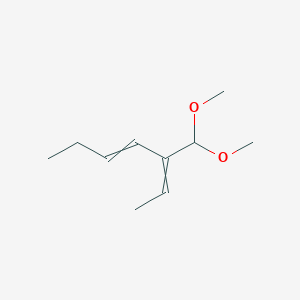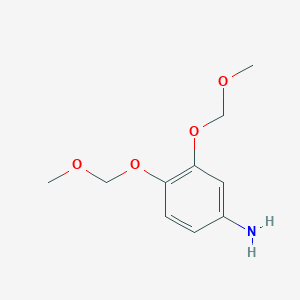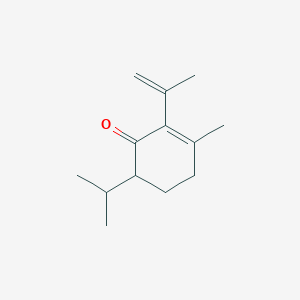
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple alkyl groups and a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the alkyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the methyl, propan-2-yl, and prop-1-en-2-yl groups using alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of hydrogen atoms with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Lacks the prop-1-en-2-yl group.
6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one: Lacks the methyl group.
Uniqueness
This article provides a comprehensive overview of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
54735-45-4 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h8,11H,3,6-7H2,1-2,4-5H3 |
InChI-Schlüssel |
JUIHVZGOBADIQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(CC1)C(C)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


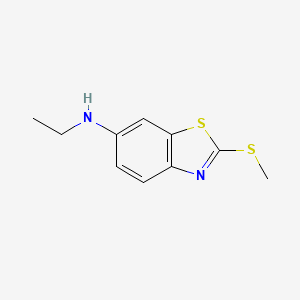
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
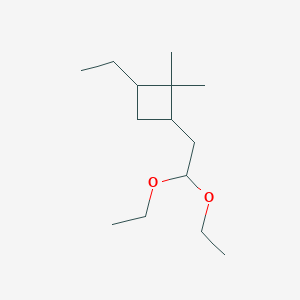
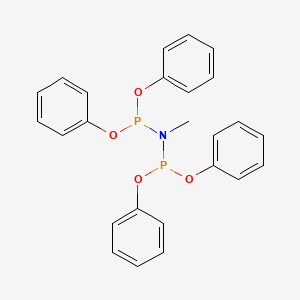
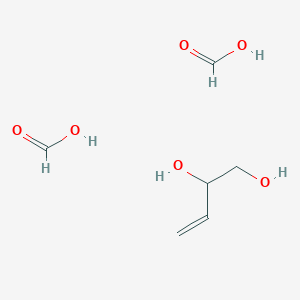
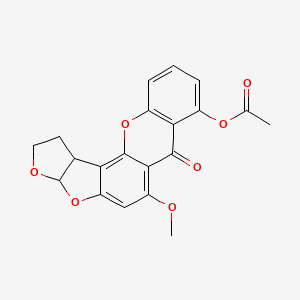
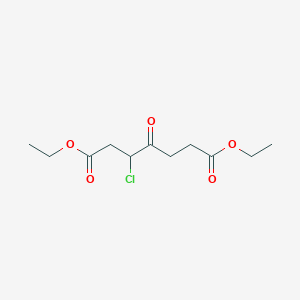
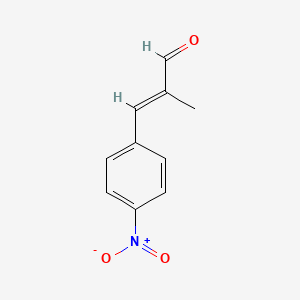
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
